molecular formula C12H14BrNO2 B7974218 (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol

Cat. No.: B7974218
M. Wt: 284.15 g/mol
InChI Key: OTQCMIAVJCENBR-SECBINFHSA-N
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Description

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring substituted with a 2-bromo-4-methylbenzoyl group at the first position and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the 2-bromo-4-methylbenzoyl group.

    Formation of the Benzoyl Derivative: The 2-bromo-4-methylbenzoyl chloride is synthesized by reacting 2-bromo-4-methylbenzoic acid with thionyl chloride.

    Coupling Reaction: The benzoyl chloride is then reacted with ®-pyrrolidin-3-ol in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-one.

    Reduction: Formation of (3R)-1-(2-bromo-4-methylbenzyl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its chiral nature.

    Industrial Applications: It may be utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-ol depends on its specific application:

    In Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The bromine atom and the hydroxyl group play crucial roles in binding interactions.

    In Organic Synthesis: It acts as a chiral building block, influencing the stereochemistry of the final product.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-chloro-4-methylbenzoyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of bromine.

    (3R)-1-(2-bromo-4-ethylbenzoyl)pyrrolidin-3-ol: Similar structure but with an ethyl group instead of a methyl group.

    (3R)-1-(2-bromo-4-methylbenzoyl)pyrrolidin-3-one: Similar structure but with a ketone instead of a hydroxyl group.

Uniqueness

  • The presence of the bromine atom and the specific positioning of the methyl group confer unique reactivity and binding properties.
  • The chiral nature of the compound allows for enantioselective interactions, which is valuable in medicinal chemistry and biological studies.

Properties

IUPAC Name

(2-bromo-4-methylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-8-2-3-10(11(13)6-8)12(16)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCMIAVJCENBR-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N2CC[C@H](C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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